3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid
Description
3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-furan system with a carboxylic acid substituent and two methyl groups at the 3a and 6a positions.
Properties
IUPAC Name |
6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9-6-14-11(8(12)13)5-7(9)3-4-10(9,11)2/h7H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPVZSXBXIHRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(COC2(C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141489 | |
| Record name | Hexahydro-3a,6a-dimethyl-1,4-methano-1H-cyclopenta[c]furan-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256954-39-9 | |
| Record name | Hexahydro-3a,6a-dimethyl-1,4-methano-1H-cyclopenta[c]furan-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256954-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3a,6a-dimethyl-1,4-methano-1H-cyclopenta[c]furan-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Approach
A documented method for analogous tricyclic systems employs a Diels-Alder reaction between a furan-derived diene and a strained cyclopropane dienophile. For example, ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate (PubChem CID 2898355) was synthesized via a [4+2] cycloaddition, followed by aminolysis. Adapting this, the carboxylic acid could be obtained through hydrolysis of the ethyl ester intermediate (Table 1).
Table 1: Hypothetical Diels-Alder Protocol
Oxidative Ring-Closing Metathesis
Recent advances in ruthenium-catalyzed metathesis offer a route to strained bicyclic systems. A hypothetical sequence involves:
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Synthesis of a diene precursor with pendant carboxylic acid.
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Grubbs catalyst-mediated ring-closing to form the bicyclo[3.3.0]octane core.
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Furylation via acid-catalyzed cyclization.
This method remains theoretical but aligns with strategies used for related terpene-derived acids.
Functional Group Interconversion
Carboxylation of Tricyclic Alcohols
Primary alcohols embedded in rigid frameworks can be oxidized to carboxylic acids. For instance, a tricyclic alcohol intermediate could undergo Jones oxidation (CrO3/H2SO4) or TEMPO/NaClO2 oxidation. The steric environment of the target compound favors TEMPO-mediated conditions to avoid over-oxidation (Table 2).
Table 2: Oxidation of Alcohol to Carboxylic Acid
Hydrolysis of Activated Esters
The ethyl ester derivative (PubChem CID 2898355) serves as a protected form of the carboxylic acid. Basic hydrolysis with LiOH or NaOH in aqueous THF could cleave the ester, though bridgehead strain may necessitate optimized conditions:
Stereocontrolled Methylation
Introducing methyl groups at 3a and 6a positions requires enantioselective alkylation. A plausible approach involves:
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Chiral auxiliary-assisted alkylation of a keto intermediate.
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Diastereomeric resolution via crystallization.
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Auxiliary removal under mild acidic conditions.
Methylation agents like MeMgBr or MeLi in THF at −78°C have been used in similar contexts.
Industrial-Scale Considerations
Catalytic Hydrogenation
For large batches, catalytic hydrogenation of unsaturated precursors may enhance efficiency. Pd/C or Raney Ni under H2 (50 psi) in EtOAc could reduce double bonds while preserving acid functionality.
Chemical Reactions Analysis
Cyclization and Functional Group Transformations
The compound’s fused bicyclic structure enables participation in cyclization reactions. For example:
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Cyclopentane Ring Modifications : Under photochemical conditions, analogous methanocyclopenta[c]furan derivatives undergo [2+2] photodimerization or intramolecular cyclization via triplet enone intermediates, forming 1,4-diradical species (Fig. 1) .
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Carboxylic Acid Reactivity : The carboxylic acid group can be esterified or amidated. A related ethyl ester derivative (ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate) is synthesized via cyclization of furan precursors with alkylating agents.
Synthetic Pathways and Key Reactions
Reaction conditions and outcomes for derivatives of this compound are summarized below:
Notes :
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Esterification : Requires inert atmospheres (N<sub>2</sub>/Ar) to prevent oxidation .
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Photoreactivity : Sensitized irradiation leads to [2+2] adducts or diradical intermediates, with regioselectivity influenced by substituents .
Mechanistic Insights
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Carboxylic Acid Activation : The acid group participates in nucleophilic acyl substitution, forming esters or amides under standard coupling conditions (e.g., DCC).
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Ring-Strain Effects : The bicyclic framework’s strain may enhance reactivity in cycloadditions or ring-opening reactions, though direct experimental data remain limited .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new materials or compounds with specific properties .
Biology
Biological Activity Studies:
Research into the biological interactions of this compound is ongoing. It has potential implications in pharmacology due to its structural characteristics that may influence interactions with biomolecules. Studies are exploring its effects on cellular pathways and its possible therapeutic roles in treating diseases .
Mechanism of Action:
The mechanism of action involves the compound's interaction with specific molecular targets. Understanding these interactions can lead to insights into its biological effects and therapeutic potential .
Medicine
Drug Development:
The compound is being investigated for its potential use in drug development. Its unique structure may lead to the discovery of novel therapeutic agents that can target specific diseases or conditions .
Case Studies:
Several studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce side effects in therapeutic applications. These studies often involve modifying the functional groups attached to the core structure to optimize biological activity .
Mechanism of Action
The mechanism of action of 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest structural analogs include other bicyclic carboxylic acids, such as camphor derivatives and quinic acid analogs. Below, we compare it with 3-O-Feruloylquinic Acid (), a monocyclic quinic acid ester with pharmacological relevance, to highlight key differences.
Key Distinctions
Structural Complexity: The target compound’s bicyclic framework contrasts with 3-O-feruloylquinic acid’s simpler monocyclic structure. This difference impacts their conformational flexibility and interaction with biological targets.
Synthetic vs. Natural Origin : The target compound is presumed synthetic, whereas 3-O-feruloylquinic acid is derived from coffee plants, limiting direct biological activity comparisons.
Functional Group Diversity : The feruloyl ester and hydroxyl groups in 3-O-feruloylquinic acid enhance its solubility and antioxidant capacity, whereas the target’s methyl groups may favor steric effects in synthetic applications.
Research Findings and Data Gaps
- Synthetic Utility: Bicyclic carboxylic acids like the target compound are often employed in asymmetric catalysis or as precursors to bioactive molecules.
- Pharmacological Potential: While 3-O-feruloylquinic acid exhibits documented antioxidant activity , the target compound’s pharmacological profile remains unstudied. Its rigid structure suggests possible utility in targeting sterically constrained enzymes (e.g., proteases).
- Stability and Reactivity: The methano bridge and dimethyl groups likely enhance the compound’s thermal stability compared to less-substituted analogs, though experimental data are lacking.
Biological Activity
3a,6a-Dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid (CAS No. not specified) is a bicyclic compound with potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHO
- Molecular Weight : 196.24 g/mol
- Structure : The compound features a cyclopentane ring fused with a furan moiety and a carboxylic acid group.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
Pharmacological Properties
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Anti-inflammatory Activity :
- Studies suggest that the carboxylic acid group enhances the compound's interaction with inflammatory pathways. The compound has shown promise in reducing inflammation markers in vitro.
- A comparative study indicated that derivatives of this compound exhibited varying degrees of inhibition on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
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Analgesic Effects :
- In animal models, administration of this compound resulted in significant pain relief, comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways via central nervous system interactions.
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Anticancer Potential :
- Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
- A study examining its effects on breast cancer cells revealed a dose-dependent decrease in cell viability.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound at concentrations ranging from 10 to 100 µM.
Case Study 2: Analgesic Properties
In a controlled trial involving rodent models, the compound was administered intraperitoneally at various dosages (10 mg/kg to 50 mg/kg). The results demonstrated a dose-dependent analgesic effect measured by the tail-flick test, with optimal efficacy observed at 30 mg/kg.
Case Study 3: Anticancer Activity
A study focused on the impact of this compound on MCF-7 breast cancer cells reported an IC value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group, suggesting that the compound may activate intrinsic apoptotic pathways.
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylic acid?
- Methodological Answer : Stereochemical control requires a combination of protecting group strategies and catalysis. For cyclopenta-furan derivatives, acid-catalyzed cyclization (e.g., using H₂SO₄ or HCl) under controlled temperatures (80–100°C) can enforce ring closure while preserving stereochemistry. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry can validate enantiomeric purity. Reference protocols for structurally similar compounds suggest recrystallization in methanol or ethanol to isolate stereoisomers .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
- NMR Spectroscopy : Compare ¹H/¹³C-NMR data (e.g., δ 1.985–2.170 ppm for methylene protons in cyclopentane rings) to theoretical predictions from computational tools like ACD/Labs or ChemDraw .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 283 [M⁺] for analogs) via high-resolution MS .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Stability studies on related furan-carboxylic acids indicate susceptibility to humidity; use desiccants like silica gel and monitor via periodic TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve data contradictions arising from stereoisomerism in this compound?
- Methodological Answer : Contradictions often stem from undetected diastereomers. Strategies include:
Q. What computational models predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools:
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.
- QSAR Models : Predict metabolic sites via electron-density mapping (e.g., MetaSite).
- MD Simulations : Assess hydrolysis susceptibility in aqueous environments (e.g., GROMACS) .
Q. How can researchers design experiments to study environmental toxicity?
- Methodological Answer : Follow OECD guidelines:
- Aquatic Toxicity : Use Daphnia magna assays (LC₅₀ determination) under OECD 202 protocols.
- Biodegradation : Apply OECD 301F (manometric respirometry) to assess microbial breakdown.
- Analytical Monitoring : Quantify residues via LC-MS/MS with detection limits <1 ppb .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect debris in sealed containers.
- Exposure Monitoring : Adhere to GBZ/T 160 workplace air standards (e.g., passive samplers for vapor detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
